molecular formula C11H12F3N3 B2573602 3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile CAS No. 1006333-95-4

3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile

Cat. No. B2573602
CAS RN: 1006333-95-4
M. Wt: 243.233
InChI Key: OVOCWOKMJCQGQO-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1027617-86-2 . It has a molecular weight of 176.14 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C7H7F3N2/c8-7(9,10)6-3-5(11-12-6)4-1-2-4/h3-4H,1-2H2,(H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazole” is a solid . It has a molecular weight of 176.14 . The predicted boiling point is 235.1±35.0 °C, and the predicted density is 1.438±0.06 g/cm3 .

Scientific Research Applications

Synthetic Routes and Chemistry

  • The synthesis and chemistry of hexasubstituted pyrazolines, which may relate to the chemical structure of interest, have been explored through the development of synthetic routes providing key starting materials for various unique series of highly substituted pyrazolines. These routes facilitate the synthesis of hexasubstituted cyclopropanes and offer routes for the synthesis of oxygen-atom transfer reagents and 3-hydroxy-1,2-dioxolanes (Baumstark et al., 2013).

Chemical Properties and Reactivity

  • Studies on the chemistry of pyrazoline derivatives, including those potentially similar to "3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)butanenitrile", have highlighted their significance in the synthesis of various classes of heterocyclic compounds and dyes. These compounds are valued for their unique reactivity, offering mild reaction conditions for generating versatile cyanomethylene dyes from a wide range of precursors (Gomaa & Ali, 2020).

Applications in Heterocyclic Chemistry

  • Trifluoromethylpyrazoles, a related class, have been studied extensively for their anti-inflammatory and antibacterial properties in medicinal chemistry. The positioning of the trifluoromethyl group on the pyrazole nucleus significantly influences the activity profile of these compounds, underscoring the importance of such structural features in scientific research (Kaur, Kumar, & Gupta, 2015).

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c1-7(4-5-15)17-9(8-2-3-8)6-10(16-17)11(12,13)14/h6-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOCWOKMJCQGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N1C(=CC(=N1)C(F)(F)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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